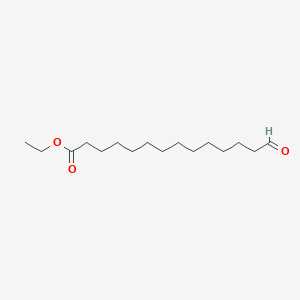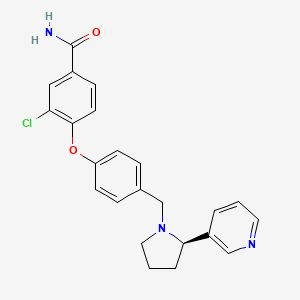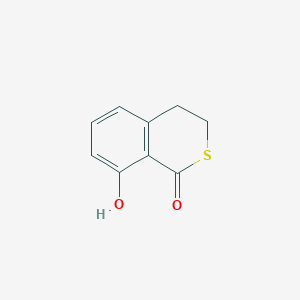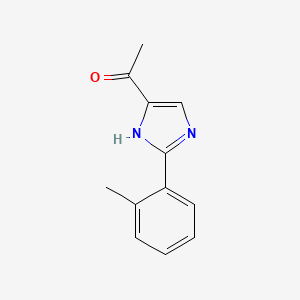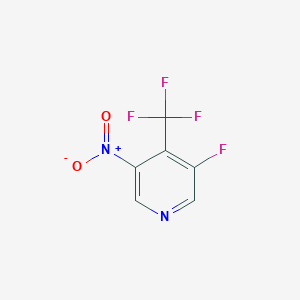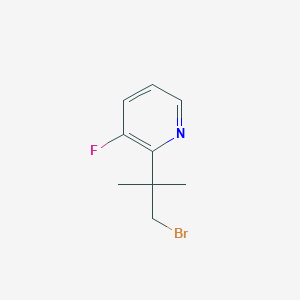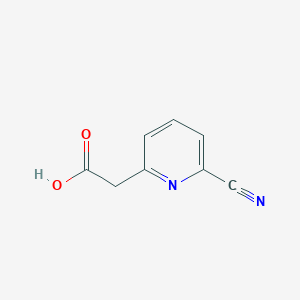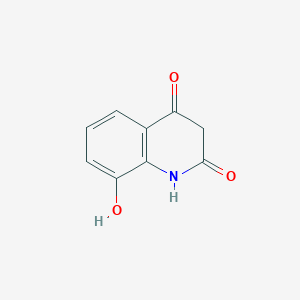
8-Hydroxyquinoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxyquinoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core with hydroxyl and dione functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxyquinoline-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of quinoline derivatives with suitable oxidizing agents. For instance, quinoline N-oxides can be used as starting materials, which undergo cyclization under visible light-mediated conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using catalytic systems to enhance yield and efficiency. The use of α,β-unsaturated aldehydes as building blocks in the presence of catalysts has been explored to achieve high yields .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Hydroxyquinoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can yield hydrogenated derivatives of the compound.
Substitution: The hydroxyl and dione groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidizing Agents: Quinoline N-oxides are commonly used as starting materials for oxidation reactions.
Catalysts: Catalytic systems, such as those involving visible light, are employed to facilitate reactions.
Major Products: The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
8-Hydroxyquinoline-2,4(1H,3H)-dione has found applications in several scientific research areas:
Chemistry: It is used as a building block for synthesizing complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, making it a candidate for drug development.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 8-Hydroxyquinoline-2,4(1H,3H)-dione involves its interaction with molecular targets and pathways. The hydroxyl and dione groups play a crucial role in its reactivity, allowing it to interact with enzymes and other biomolecules. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C9H7NO3 |
|---|---|
Poids moléculaire |
177.16 g/mol |
Nom IUPAC |
8-hydroxy-1H-quinoline-2,4-dione |
InChI |
InChI=1S/C9H7NO3/c11-6-3-1-2-5-7(12)4-8(13)10-9(5)6/h1-3,11H,4H2,(H,10,13) |
Clé InChI |
VREJQFFLGXZRTC-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)C2=C(C(=CC=C2)O)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


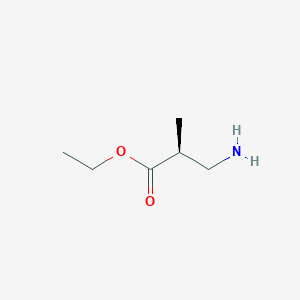
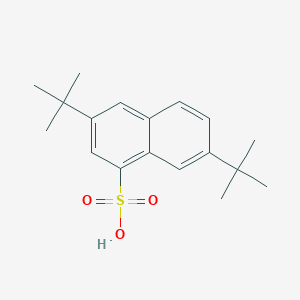
![9-Chloro-7,7-dimethyl-7H-fluoreno[4,3-b]benzofuran](/img/structure/B12970094.png)
![3-Fluoro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B12970102.png)
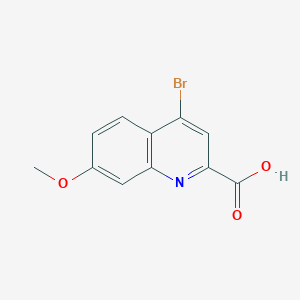
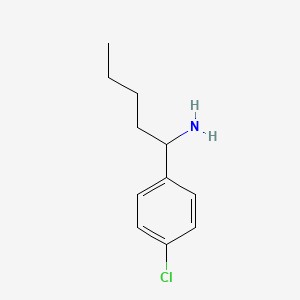
![4-Chloro-2-(chloromethyl)-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B12970125.png)
